molecular formula C22H23N5O2 B12266764 2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile

2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile

Cat. No.: B12266764
M. Wt: 389.4 g/mol
InChI Key: KVXZCGLAZOIOMO-UHFFFAOYSA-N
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Description

    Starting Material: 4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine

    Reagents: 6-Methylpyridine-3-carbonitrile, base (e.g., sodium hydride)

    Conditions: Reflux in an appropriate solvent (e.g., DMF)

    Product: 2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials

  • Synthesis of Quinazolinone Core

      Starting Material: 6-Hydroxy-7-methoxy-4-quinazolinone

      Reagents: Acetic anhydride, pyridine, 4-dimethylaminopyridine

      Conditions: Reflux at 100°C for several hours

      Product: 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide

      Conditions: Typically carried out in aqueous or organic solvents

      Products: Oxidized derivatives of the quinazolinone core

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride

      Conditions: Conducted in inert atmospheres to prevent oxidation

      Products: Reduced forms of the quinazolinone or piperidine moieties

  • Substitution

      Reagents: Halogenating agents or nucleophiles

      Conditions: Varies depending on the substituent being introduced

      Products: Substituted derivatives of the pyridine or quinazolinone rings

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, DMF, DMSO

    Catalysts: Acid or base catalysts depending on the reaction

Scientific Research Applications

2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile has shown potential in various scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under different conditions.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

  • Industry

    • Used in the synthesis of pharmaceuticals and fine chemicals.
    • Potential applications in the development of new materials.

Mechanism of Action

The mechanism of action of 2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, such as VEGFR-2 and HDAC, which are involved in cancer cell proliferation . The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Gefitinib

    • Structure: Contains a quinazolinone core similar to the target compound.
    • Use: EGFR inhibitor used in cancer therapy.
  • Poziotinib

    • Structure: Another quinazolinone derivative with anticancer properties.
    • Use: Inhibits multiple HER family receptors.
  • Erlotinib

    • Structure: Quinazolinone-based tyrosine kinase inhibitor.
    • Use: Used in the treatment of non-small cell lung cancer.

Uniqueness

2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its potential as a multi-target inhibitor makes it a promising candidate for further research and development.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C22H23N5O2/c1-15-3-4-17(12-23)21(25-15)26-9-7-16(8-10-26)13-27-14-24-20-11-18(29-2)5-6-19(20)22(27)28/h3-6,11,14,16H,7-10,13H2,1-2H3

InChI Key

KVXZCGLAZOIOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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